

N,N-Dibutylformamide: A Comprehensive Technical Guide to its Research Applications

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Compound of Interest

Compound Name: *N,N-Dibutylformamide*

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Abstract

N,N-Dibutylformamide (DBF), a dialkyl-substituted amide, is a versatile organic compound with a growing range of applications in chemical research and development. Its unique properties as a polar aprotic solvent, a reagent in formylation reactions, and a catalyst in specific transformations make it a valuable tool for organic synthesis, materials science, and potentially in the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the core research applications of **N,N-Dibutylformamide**, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to facilitate its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **N,N-Dibutylformamide** is essential for its safe and effective use. Key data is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₉ NO	[1][2]
Molecular Weight	157.25 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	[3]
Boiling Point	120 °C at 15 mmHg	[3]
Melting Point	< -30 °C	[3]
Density	0.864 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.44	[3]
Vapor Pressure	< 1 mmHg at 20 °C	
Flash Point	100 °C (closed cup)	
Water Solubility	Insoluble	[3]

Core Research Applications

N,N-Dibutylformamide's utility in research stems from its role as a versatile solvent and a reactive chemical species.

High-Boiling Point Polar Aprotic Solvent

With a high boiling point and good solvating power for a range of organic compounds, **N,N-Dibutylformamide** serves as an excellent solvent for chemical reactions requiring elevated temperatures.[4] Its polar aprotic nature is particularly advantageous in reactions involving polar or ionic intermediates.

N,N-Dibutylformamide can be employed as a solvent in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.

- **Suzuki-Miyaura Coupling:** This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. While a wide range of solvents can be used,

polar aprotic solvents like **N,N-Dibutylformamide** can influence reaction rates and yields.[5]
[6]

- Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. **N,N-Dibutylformamide**, similar to DMF, can serve as a suitable solvent, particularly in reactions requiring higher temperatures.[7]

While N,N-dimethylformamide (DMF) is the most common solvent in solid-phase peptide synthesis (SPPS), other dialkylformamides like **N,N-Dibutylformamide** can be considered as alternatives.[8][9] Its higher boiling point might be advantageous in specific automated synthesis protocols that utilize elevated temperatures to improve coupling efficiency. However, its increased steric bulk compared to DMF might influence solvation of the growing peptide chain and resin.

Reagent in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted formamide and an activating agent like phosphorus oxychloride (POCl_3). **N,N-Dibutylformamide** can be used as the formamide source in this reaction, leading to the introduction of a formyl group onto the substrate.[11]

Other Applications

N,N-Dibutylformamide is also utilized in various other industrial and research contexts:

- Industrial Emission Control: It is used as a target compound for the development and improvement of technologies aimed at controlling industrial emissions.[1]
- Environmental Monitoring: Due to its presence in vehicular and industrial emissions, it can serve as a marker for air pollution in environmental studies.[1]
- Chemical Research: Its properties and reactivity are subjects of ongoing chemical research to better understand its environmental impact and potential applications.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **N,N-Dibutylformamide**.

Synthesis of N,N-Dibutylformamide

This protocol describes the synthesis of **N,N-Dibutylformamide** from dibutylamine and formic acid.

Materials:

- Dibutylamine
- Formic acid (85%)
- Toluene
- Dean-Stark apparatus
- Standard glassware for reflux and distillation

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add dibutylamine (1.0 equiv) and toluene.
- Slowly add 85% formic acid (1.2 equiv) to the stirred solution.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
- After completion, cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The crude **N,N-Dibutylformamide** can be purified by fractional distillation under reduced pressure.^[1]

Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol outlines a general procedure for the formylation of an electron-rich arene using **N,N-Dibutylformamide**.

Materials:

- Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
- **N,N-Dibutylformamide**
- Phosphorus oxychloride (POCl_3)
- Anhydrous 1,2-dichloroethane (DCE) or another suitable inert solvent
- Ice bath
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 equiv) in anhydrous DCE.
- Cool the solution in an ice bath.
- In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl_3 (1.1 equiv) to **N,N-Dibutylformamide** (3.0 equiv) at 0 °C.
- Slowly add the freshly prepared Vilsmeier reagent to the cooled solution of the aromatic substrate.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

- Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for a Suzuki-Miyaura coupling using **N,N-Dibutylformamide** as a solvent.

Materials:

- Aryl halide (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 equiv)
- **N,N-Dibutylformamide** (anhydrous and degassed)
- Standard glassware for inert atmosphere reactions

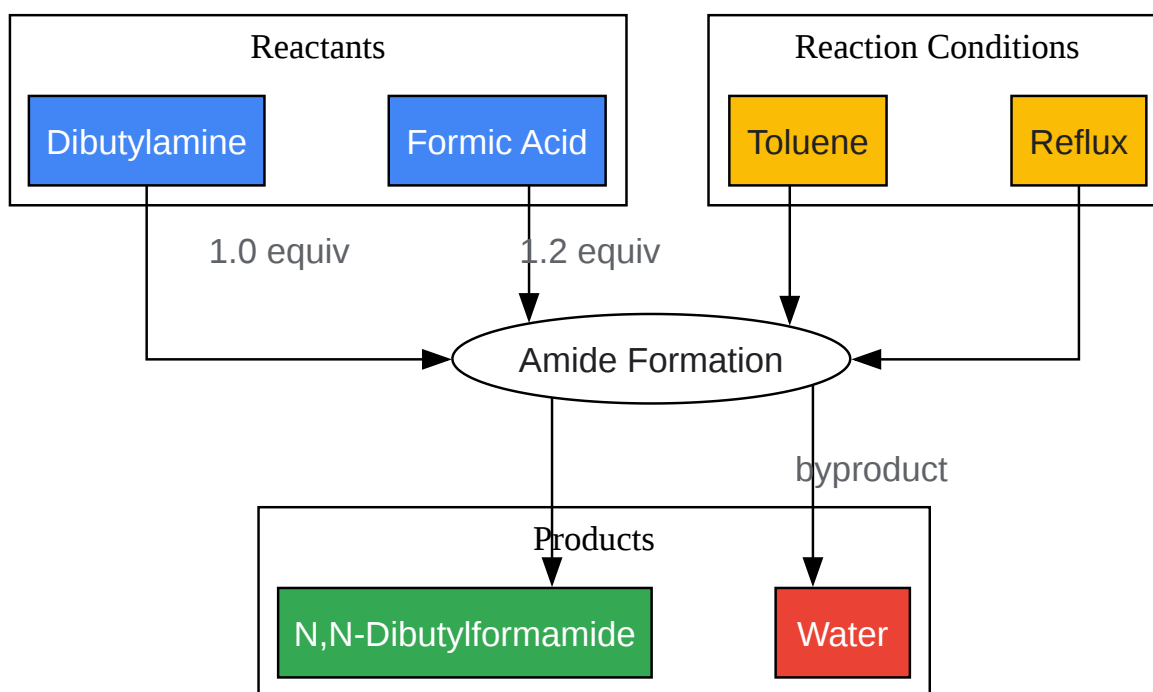
Procedure:

- To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, base, and palladium catalyst.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed **N,N-Dibutylformamide** via syringe.

- Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Visualizations

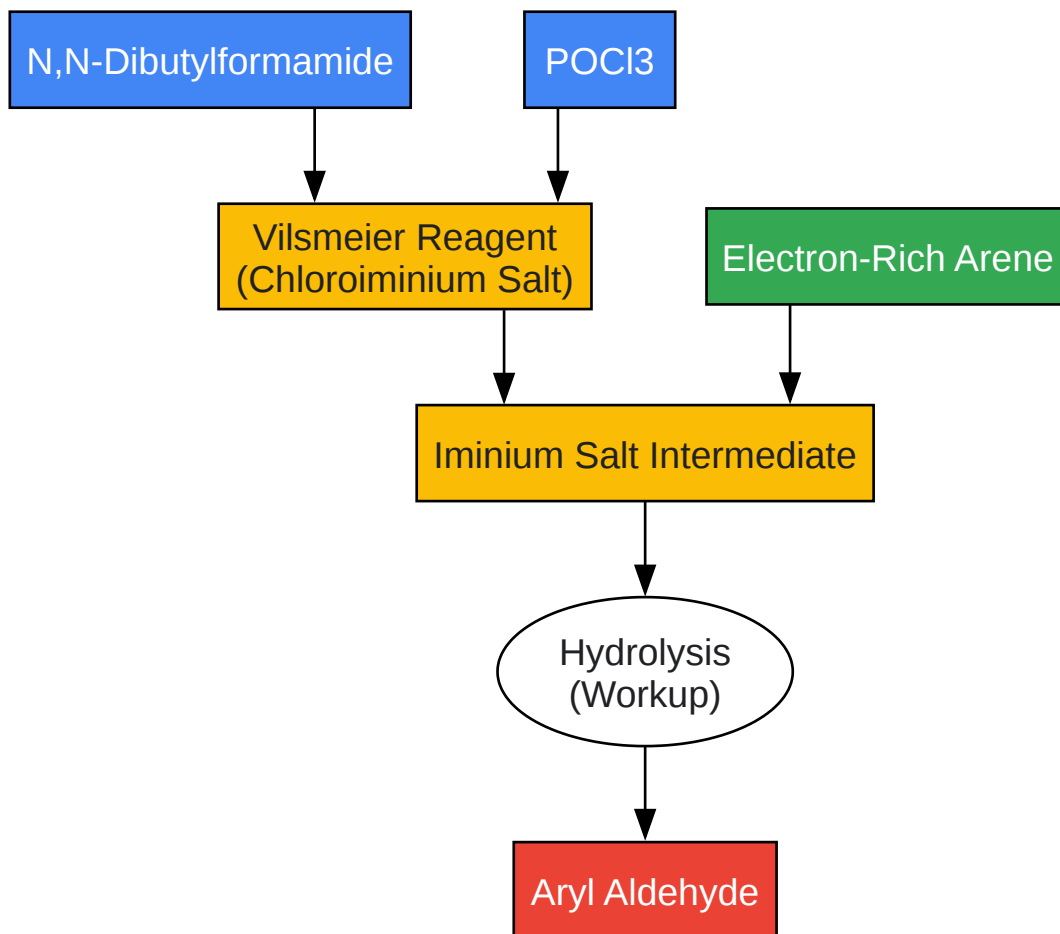
Synthesis of N,N-Dibutylformamide



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Caption: Synthesis of **N,N-Dibutylformamide** from dibutylamine and formic acid.

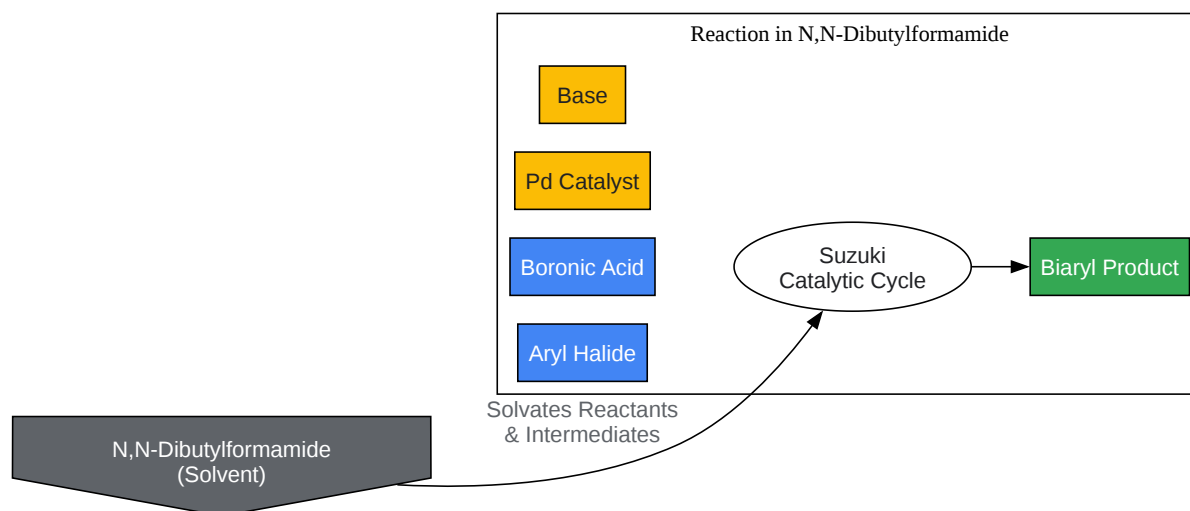
Vilsmeier-Haack Reaction Workflow



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Caption: General workflow of the Vilsmeier-Haack formylation reaction.

Role as a Solvent in a Generic Suzuki Coupling



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Caption: Role of **N,N-Dibutylformamide** as a solvent in a Suzuki coupling.

Toxicology and Safety

A summary of the available toxicological data for **N,N-Dibutylformamide** is presented below. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.

Toxicity Data	Value	Species	Route	Reference
LD ₅₀ (Acute Oral)	> 2000 mg/kg	Rabbit	Oral	[9]
LD ₅₀ (Acute Dermal)	1200 mg/kg	Rabbit	Dermal	[9]
NOAEL (90-day study)	102-163 mg/kg	Rat	Oral	[9]
NOAEL (90-day study)	150 mg/kg	Dog	Oral	[9]

Safety Profile:

- Poison by intraperitoneal route.[3]
- An experimental teratogen.[3]
- Skin and eye irritant.[9]
- When heated to decomposition, it emits toxic fumes of NO_x. [3]

Conclusion

N,N-Dibutylformamide is a valuable and versatile compound in the modern chemical research landscape. Its utility as a high-boiling point polar aprotic solvent for challenging reactions, a reagent for formylation, and its emerging roles in various catalytic systems underscore its potential. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its properties, applications, and handling. Further research into its applications, particularly in the synthesis of complex molecules and materials, is warranted and expected to unveil new and innovative uses for this adaptable chemical.

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